

# Application Notes and Protocols for Stable Isotope Labeling using L-Carnosine-d4

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## Compound of Interest

Compound Name: L-Carnosine-d4

Cat. No.: B8088782

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## Introduction

Stable isotope labeling is a powerful technique used in quantitative analysis to improve the accuracy and precision of measurements, particularly in complex biological matrices. **L-Carnosine-d4**, a deuterated analog of the naturally occurring dipeptide L-carnosine ( $\beta$ -alanyl-L-histidine), serves as an excellent internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the endogenous L-carnosine, but it is distinguishable by its higher mass. This allows for the correction of sample loss during preparation and variations in instrument response, leading to highly reliable quantification.

These application notes provide detailed protocols for the use of **L-Carnosine-d4** as an internal standard in the analysis of L-carnosine in biological samples, which is crucial for pharmacokinetic studies, metabolomics research, and clinical diagnostics.

## Applications

The primary application of **L-Carnosine-d4** is as an internal standard for the accurate quantification of L-carnosine in various biological matrices, including:

- **Pharmacokinetic Studies:** To determine the absorption, distribution, metabolism, and excretion (ADME) of supplemented L-carnosine.

- **Metabolomics:** To study the endogenous levels of L-carnosine and its role in various metabolic pathways.
- **Clinical Diagnostics:** To measure L-carnosine levels as a potential biomarker for certain diseases.
- **Food Science:** To quantify the L-carnosine content in meat and other food products.

## Data Presentation

The following tables summarize quantitative data from various studies that have utilized stable isotope-labeled internal standards for the quantification of L-carnosine.

Table 1: LC-MS/MS Method Validation Parameters for L-Carnosine Quantification

Parameter	Value	Reference
Linearity Range	1.0 nM - 15.0 µM	[1]
Linearity Range	100 - 600 ng/mL	N/A
Limit of Detection (LOD)	0.4 nM	[1]
Limit of Quantification (LOQ)	1.0 nM	[1]
Intra-day Precision (%RSD)	< 15%	N/A
Inter-day Precision (%RSD)	< 15%	N/A
Accuracy/Recovery	85 - 115%	N/A

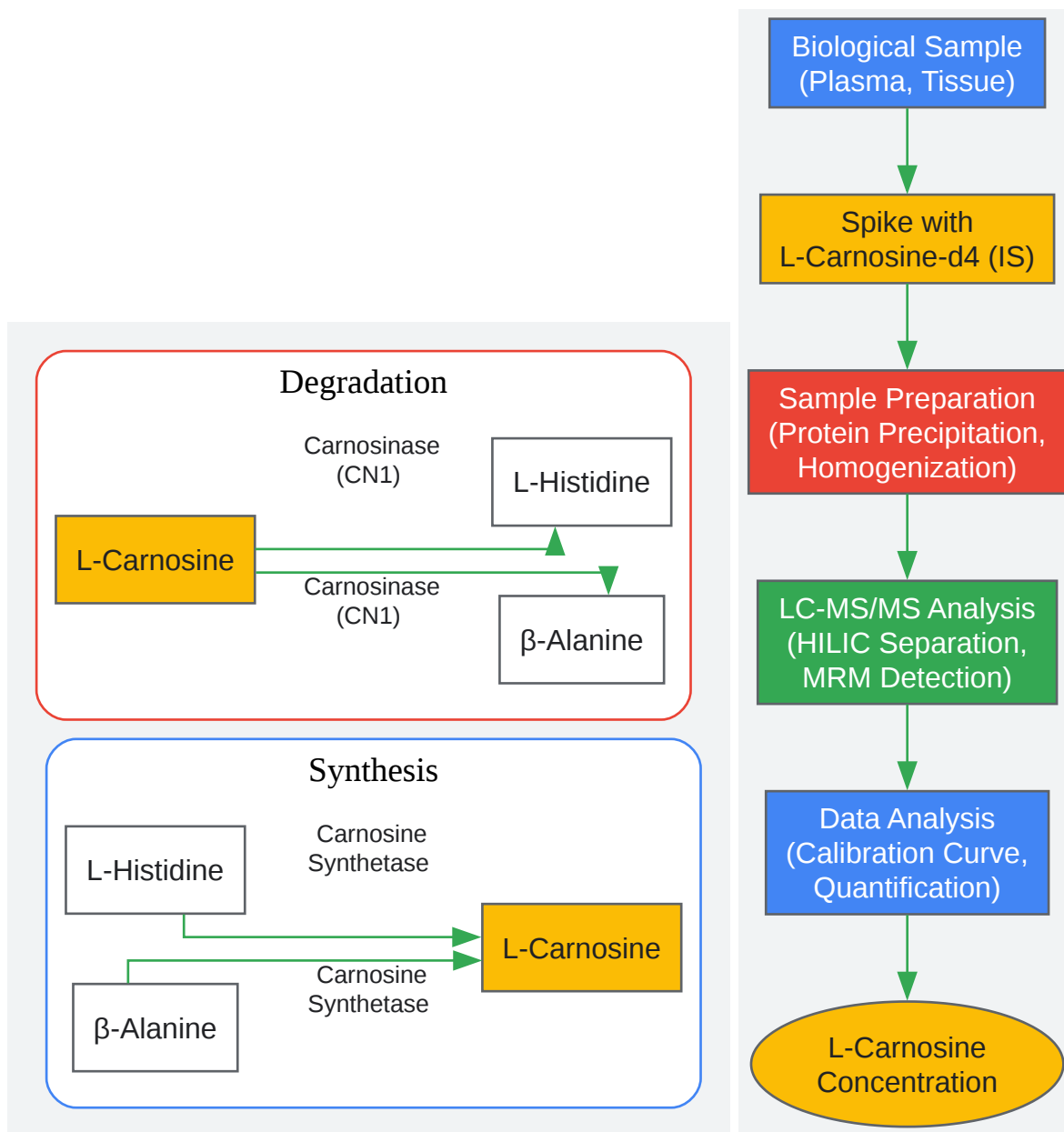
Table 2: Reported Concentrations of L-Carnosine in Human Plasma

Condition	L-Carnosine Concentration	Analytical Method	Reference
Baseline (Fasting)	Not Detected - < 1 $\mu$ M	HPLC, LC-MS/MS	[2][3]
Post-beef consumption (200g)	Peak at 32.7 mg/L (approx. 143 $\mu$ M) at 2.5 hours	HPLC	
Post-oral supplementation (4g)	Highly variable, peak ~1-2 hours	LC-MS	
Post-oral supplementation (15g)	Highly variable, peak ~1-2 hours	LC-MS	

## Signaling Pathway

### L-Carnosine Metabolism

L-carnosine is synthesized from its constituent amino acids,  $\beta$ -alanine and L-histidine, by the enzyme carnosine synthetase. It is primarily degraded by the enzyme carnosinase (CN1) back into  $\beta$ -alanine and L-histidine.



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## References

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